4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride
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Overview
Description
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C14H18N2O3Cl. It is a derivative of benzoic acid and contains a piperazine ring substituted with an acetyl group. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-acetylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of nanofiltration membranes can also be employed to remove impurities and by-products, resulting in a high-purity product. The final product is typically obtained as a white crystalline powder with a purity of over 95%.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and analgesic responses.
Comparison with Similar Compounds
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride can be compared to other similar compounds, such as:
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid hydrochloride: Similar structure but with a methyl group instead of an acetyl group.
4-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid hydrochloride: Contains an ethyl group instead of an acetyl group.
4-[(4-Propylpiperazin-1-yl)methyl]benzoic acid hydrochloride: Contains a propyl group instead of an acetyl group.
The uniqueness of this compound lies in its specific acetyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-[(4-acetylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19;/h2-5H,6-10H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVQYVQSHIBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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